

# Spectroscopic Profile of 6-Chloro-2,3-dimethoxypyridine: A Technical Guide

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## Compound of Interest

Compound Name: 6-Chloro-2,3-dimethoxypyridine

Cat. No.: B1419698

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This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **6-Chloro-2,3-dimethoxypyridine** (CAS No. 1087659-30-0).<sup>[1]</sup> Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and quality control of this substituted pyridine. While experimental spectra for this specific compound are not widely available, this guide leverages predictive methodologies and comparative data from related structures to offer a robust analytical framework.

## Introduction to 6-Chloro-2,3-dimethoxypyridine

**6-Chloro-2,3-dimethoxypyridine** is a halogenated and methoxy-substituted pyridine derivative. Pyridine and its analogues are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, making the precise characterization of their substituted forms critical for research and development. Spectroscopic techniques are indispensable for confirming the molecular structure and purity of such compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. The following sections detail the predicted <sup>1</sup>H and <sup>13</sup>C NMR spectra for **6-Chloro-2,3-dimethoxypyridine**, offering insights into the electronic environment of the nuclei.

## Predicted <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For **6-Chloro-2,3-dimethoxypyridine**, two aromatic protons and two distinct methoxy groups are expected.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts and Splitting Patterns

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-4	7.2 - 7.4	Doublet	~8.0
H-5	6.8 - 7.0	Doublet	~8.0
2-OCH <sub>3</sub>	3.9 - 4.1	Singlet	N/A
3-OCH <sub>3</sub>	3.8 - 4.0	Singlet	N/A

Disclaimer: These are predicted values and may differ from experimental results.

The downfield shift of H-4 is anticipated due to the deshielding effects of the adjacent nitrogen atom and the C-2 methoxy group. The H-5 proton is expected to be upfield relative to H-4. The two methoxy groups will appear as sharp singlets, with potentially slight differences in their chemical shifts due to their different positions on the pyridine ring.

## Predicted <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents and the aromatic ring currents.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts

Carbon Assignment	Predicted Chemical Shift (ppm)
C-2	158 - 162
C-3	140 - 144
C-4	120 - 124
C-5	115 - 119
C-6	145 - 149
2-OCH <sub>3</sub>	53 - 57
3-OCH <sub>3</sub>	55 - 59

Disclaimer: These are predicted values and may differ from experimental results.

The carbons directly attached to the electronegative oxygen (C-2 and C-3) and chlorine (C-6) atoms are expected to be significantly downfield. The chemical shifts of substituted pyridines can be estimated using incremental methods based on the substituent effects on the parent pyridine ring.[2][3]

Caption: Molecular structure of **6-Chloro-2,3-dimethoxypyridine**.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **6-Chloro-2,3-dimethoxypyridine** is expected to show characteristic absorption bands for the aromatic ring, C-O, and C-Cl bonds.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type
3100-3000	Aromatic C-H stretch
2950-2850	Aliphatic C-H stretch (methoxy)
1600-1450	Aromatic C=C and C=N stretching
1250-1000	C-O stretching (aryl ether)
800-600	C-Cl stretch

The aromatic C-H stretching vibrations typically appear above 3000 cm<sup>-1</sup>. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1600-1450 cm<sup>-1</sup> region.<sup>[4]</sup> The strong absorptions in the 1250-1000 cm<sup>-1</sup> range are characteristic of the aryl ether C-O stretching. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

### Molecular Ion Peak

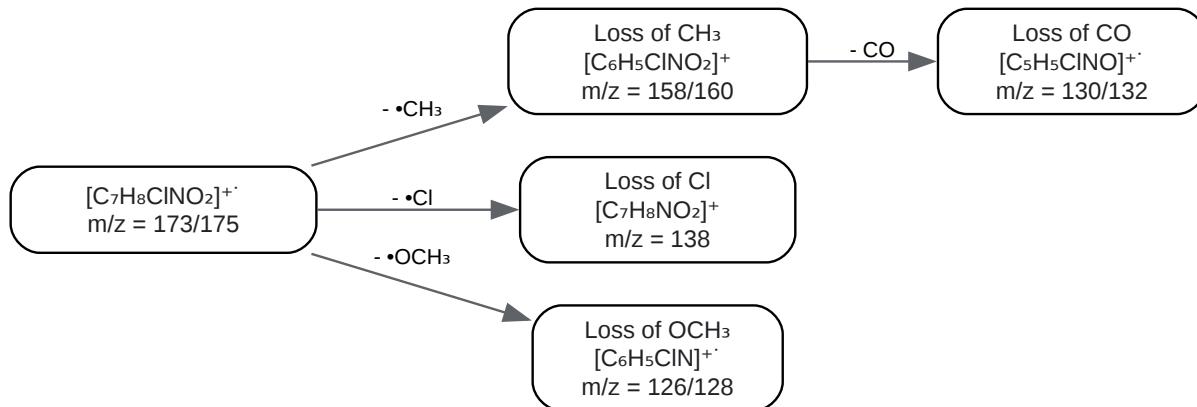
The molecular formula of **6-Chloro-2,3-dimethoxypyridine** is C<sub>7</sub>H<sub>8</sub>ClNO<sub>2</sub>.<sup>[1]</sup> Its molecular weight is approximately 173.60 g/mol .<sup>[1]</sup> Due to the presence of chlorine, which has two common isotopes, <sup>35</sup>Cl (75.8% abundance) and <sup>37</sup>Cl (24.2% abundance), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion.

- M<sup>+</sup> peak: m/z ≈ 173 (corresponding to the <sup>35</sup>Cl isotope)
- M<sup>+</sup>2 peak: m/z ≈ 175 (corresponding to the <sup>37</sup>Cl isotope)

The intensity ratio of the M<sup>+</sup> to M<sup>+</sup>2 peak will be approximately 3:1, which is a clear indicator of the presence of a single chlorine atom in the molecule.

### Fragmentation Pattern

The fragmentation of the molecular ion will likely proceed through the loss of stable neutral molecules or radicals.



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